2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Overview
Description
2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H21BF2N2O4S and its molecular weight is 410.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through a nucleophilic attack . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Pharmacokinetics
The compound has a molecular weight of 42624 , a density of 1.35 , and a boiling point of 521.0±60.0 °C (Predicted) . These properties may influence its bioavailability and pharmacokinetic behavior.
Biochemical Analysis
Biochemical Properties
2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The sulfonamide group in this compound is known to form strong hydrogen bonds with amino acid residues in proteins, which can lead to enzyme inhibition or activation. Additionally, the boronate ester moiety can interact with diols and other hydroxyl-containing molecules, making it useful in the study of carbohydrate metabolism and glycoprotein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. Additionally, the boronate ester can form reversible covalent bonds with serine and threonine residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to maintain its stability under dry and room temperature conditions. Its activity may decrease over time due to hydrolysis of the boronate ester group. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with non-target proteins .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of the compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria. This localization can influence the compound’s activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the presence of a sulfonamide group can facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the boronate ester moiety can target the compound to the endoplasmic reticulum, affecting protein folding and glycosylation processes .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BF2N2O4S/c1-11-15(23-28(24,25)16-7-6-13(20)9-14(16)21)8-12(10-22-11)19-26-17(2,3)18(4,5)27-19/h6-10,23H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMXVXQWHAJMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BF2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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